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Compound of Interest

Compound Name: UNC7145

Cat. No.: B15587662

In the pursuit of selective therapeutic agents targeting the NSD2 methyltransferase, the use of
appropriate negative controls is paramount to validate on-target effects and rule out
confounding off-target activities. This guide provides a detailed comparison of UNC7145, the
inactive enantiomer and negative control for the potent NSD2-PWWP1 domain inhibitor
UNCG6934, against its active counterpart. The data presented herein, primarily from the seminal
work of Dilworth et al., underscores the necessity of employing such controls for robust
scientific conclusions.[1]

Introduction to UNC7145 and its Role as a Negative
Control

UNC7145 is a crucial tool for researchers studying the biological functions of the NSD2 protein,
a histone methyltransferase implicated in various cancers. It serves as a negative control for
UNCG6934, a chemical probe that potently and selectively targets the PWWP1 domain of NSD2.
[2][3][4] Structurally, UNC7145 is nearly identical to UNC6934, with the critical difference being
the substitution of a cyclopropyl group in UNC6934 with an isopropyl group in UNC7145. This
seemingly minor alteration dramatically reduces its binding affinity for the NSD2-PWWP1
domain, rendering it biologically inactive in relevant assays.[1] The availability of this well-
characterized negative control allows for rigorous assessment of the specificity of UNC6934's
effects in cellular and biochemical assays.

Comparative Analysis of UNC7145 and UNC6934
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The efficacy and specificity of a chemical probe are best understood when compared directly
with a closely related but inactive compound. The following tables summarize the key
guantitative differences between UNC6934 and its negative control, UNC7145.

Table 1: In Vitro Binding and Functional Activity

Parameter UNC6934 UNC7145 Reference
Binding Affinity (Kd) to No measurable

91 + 8 nM o [5]
NSD2-PWWP1 (SPR) binding

Inhibition of NSD2-
PWWP1-H3K36me2

) 104 + 13 nM No measurable effect [5]
Interaction (IC50,

AlphaScreen)

Table 2: Cellular Target Engagement

Assay UNC6934 UNC7145 Reference

NanoBRET Protein-
No dose-dependent

Protein Interaction 1.23+0.25 yM [1]
effect
Assay (EC50)

Chemical Proteomics ) o
Selectively pulls down  No significant

(Pulldown from KMS- ) [1]
NSD2 enrichment of NSD2

11 lysates)

Table 3: Selectivity Profile (Differential Scanning
Fluorimetry, ATm in °C at 100 pM)
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PWWP Domain UNC6934 (ATm) UNC7145 (ATm) Reference
NSD2-PWWP1 >10 <1 [1]
NSD1-PWWP1 <1 <1 [1]
NSD3-PWWP1 <1 <1 [1]
ZMYND11-PWWP <1 <1 [1]
MSH6-PWWP <1 <1 [1]
DNMT3A-PWWP <1 <1 [1]
BRPF1-PWWP <1 <1 [1]

...and 9 other PWWP

. <1 <1 [1]
domains

Note: A higher ATm value indicates greater stabilization of the protein upon compound binding,
signifying a direct interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are the protocols for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for Binding Affinity

o Immobilization: Recombinant human NSD2-PWWPL1 protein is immobilized on a CM5 sensor
chip using standard amine coupling chemistry.

e Binding Analysis: A dilution series of UNC6934 and UNC7145 in a suitable buffer (e.g., HBS-
EP+) is injected over the sensor surface.

o Data Acquisition: The association and dissociation of the compounds are monitored in real-
time.

o Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the
equilibrium dissociation constant (Kd).
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AlphaScreen Assay for Inhibition of Protein-Protein
Interaction

Reagents: Biotinylated H3K36me2 peptide, GST-tagged NSD2-PWWP1, Streptavidin-coated
Donor beads, and anti-GST Acceptor beads are used.

Assay Procedure:

o A mixture of GST-NSD2-PWWP1 and biotinylated H3K36me2 peptide is incubated with
varying concentrations of UNC6934 or UNC7145.

o Streptavidin-Donor beads and anti-GST Acceptor beads are added to the mixture.
o The plate is incubated in the dark to allow for bead-protein complex formation.

Detection: The AlphaScreen signal is read on an appropriate plate reader. A decrease in
signal indicates inhibition of the interaction.

Data Analysis: IC50 values are calculated from the dose-response curves.

NanoBRET™ Protein-Protein Interaction (PPI) Assay for
Cellular Target Engagement

Cell Preparation: U20S cells are co-transfected with plasmids encoding for NanoLuc-NSD2-
PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor).

Compound Treatment: Transfected cells are treated with a dilution series of UNC6934 or
UNC7145.

Lysis and Substrate Addition: Cells are lysed, and the NanoBRET™ Nano-Glo® Substrate
and a chloroalkane fluorophore (acceptor ligand) are added.

Detection: The donor (460 nm) and acceptor (618 nm) emission signals are measured.

Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted
against the compound concentration to determine the EC50.
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Differential Scanning Fluorimetry (DSF) for Selectivity
Profiling

Reaction Mixture: A solution containing the target protein (e.g., NSD2-PWWP1 or other
PWWP domains), a fluorescent dye (e.g., SYPRO Orange), and either UNC6934, UNC7145,
or DMSO is prepared.

Thermal Denaturation: The reaction mixture is subjected to a temperature gradient in a real-
time PCR instrument.

Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature
increases. The dye fluoresces upon binding to hydrophobic regions of the protein that are
exposed during unfolding.

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is
unfolded, is determined from the peak of the first derivative of the melting curve. The change
in melting temperature (ATm) in the presence of the compound compared to the DMSO
control is calculated.

Visualizing NSD2 Signaling and Experimental Logic

To further clarify the context of UNC7145's application, the following diagrams illustrate the

NSD2 signaling pathway and the logical workflow for validating an on-target effect using a

negative control.
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Caption: NSD2 signaling pathway and points of intervention.
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Caption: Logical workflow for validating on-target effects.

Conclusion

The data overwhelmingly supports the use of UNC7145 as a highly specific and appropriate
negative control for studies involving the NSD2-PWWP1 inhibitor UNC6934. While UNC6934
demonstrates potent binding to the NSD2-PWWP1 domain, inhibits its interaction with its

biological substrate, and engages the target in cells, UNC7145 is consistently inactive across
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all these assays.[1][5] This stark difference in activity, despite their structural similarity, provides
a robust framework for attributing the biological effects of UNC6934 to its specific inhibition of
the NSD2-PWWP1 domain. For researchers in the field of epigenetics and drug discovery, the
combined use of UNC6934 and UNC7145 represents a best-practice approach for elucidating
the biological roles of NSD2 and for the validation of this therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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